Product packaging for dimethyl mesitylboronate(Cat. No.:CAS No. 34907-53-4)

dimethyl mesitylboronate

Cat. No.: B3131095
CAS No.: 34907-53-4
M. Wt: 192.06 g/mol
InChI Key: NCEUIABFEQHUQB-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Chemical Synthesis and Materials Science

Organoboron compounds, which feature a carbon-boron bond, are a versatile class of molecules with widespread applications in both chemical synthesis and materials science. Their importance stems from their stability, functional group tolerance, and the stereospecificity of their reactions. dergipark.org.tr

In the realm of chemical synthesis , organoboron compounds are indispensable reagents. They are most famously utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is a fundamental process in the creation of complex organic molecules, including pharmaceuticals and natural products. dergipark.org.tr The development of this reaction was recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr Beyond cross-coupling, organoboranes are central to hydroboration reactions, which allow for the introduction of boron into a molecule, creating a versatile synthetic intermediate that can be transformed into various functional groups like alcohols and amines. nih.gov The pioneering work on hydroboration by H.C. Brown was awarded the Nobel Prize in 1979. dergipark.org.tr More recent advancements include the use of organoboron compounds in photoredox and electrochemical borylation reactions, offering new and more sustainable synthetic routes. nih.govbohrium.com

The utility of organoboron compounds extends to materials science , where their unique electronic and structural properties are harnessed. They serve as building blocks for the creation of advanced materials such as organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and hydrogels. nih.gov In OLEDs, for instance, certain organoboron compounds function as efficient emitters or charge transport materials. rsc.org Their ability to interact with fluoride (B91410) ions and polyols has also led to their use in chemical sensing applications. nih.gov

Contextualizing Dimethyl Mesitylboronate within Modern Synthetic Strategies

This compound, with the chemical formula C₁₁H₁₇BO₂, is a specific type of organoboron compound known as a boronic ester. chemsrc.com Its structure features a bulky mesityl group (2,4,6-trimethylphenyl) attached to the boron atom, which is also bonded to two methoxy (B1213986) groups. This steric bulk is a key feature that influences its reactivity and stability.

Modern synthetic strategies increasingly rely on efficiency, selectivity, and the ability to construct complex molecular architectures from simpler starting materials. unsw.edu.auunsw.edu.au this compound fits well within this paradigm. It is often employed as a precursor or reagent in multi-step syntheses.

A significant application of this compound is in the synthesis of other, more complex organoboron compounds. For example, it has been used in the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs), which are of interest for their potential in organic electronics and catalysis. researchgate.net In these syntheses, the mesityl group can be transferred to a new molecular scaffold.

Furthermore, this compound is utilized in the preparation of specialized boronic esters. For instance, it has been used to create 2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol mesitylboronic ester, a compound designed for photodeprotection studies. chemrxiv.org This highlights its role in the development of new chemical tools and methodologies. The compound is also a reagent in the synthesis of multiple-resonance emitters for OLEDs, demonstrating its direct contribution to the field of materials science. rsc.orgresearchgate.net

The table below summarizes some key properties of this compound:

PropertyValue
CAS Number 34907-53-4
Molecular Formula C₁₁H₁₇BO₂
Molecular Weight 192.06 g/mol
Synonyms dimethoxy(mesityl)borane, MesB(OMe)₂

Table 1: Properties of this compound. chemsrc.comangenechemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17BO2 B3131095 dimethyl mesitylboronate CAS No. 34907-53-4

Properties

IUPAC Name

dimethoxy-(2,4,6-trimethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEUIABFEQHUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Dimethyl Mesitylboronate

Established Synthetic Routes for Dimethyl Mesitylboronate

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of mesitylene (B46885) derivatives with boron-containing reagents.

Synthesis from Mesitylene and Boron Reagents

A common approach to synthesizing this compound involves the reaction of a mesitylene precursor with a suitable boron reagent. This method is foundational in organoboron chemistry.

Preparation via Organomagnesium Intermediates

The use of organomagnesium compounds, or Grignard reagents, provides a versatile pathway to this compound. leah4sci.comlibretexts.org Grignard reagents, with the general formula RMgX, are formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. leah4sci.comlibretexts.org This process must be conducted under anhydrous conditions as Grignard reagents readily react with water. libretexts.org

In a typical synthesis, a Grignard reagent derived from a mesityl halide is reacted with a boron-containing electrophile. For instance, the key precursor 5-benzyl-10-mesityl-5,10-dihydrodibenzo[b,e] rsc.orgresearchgate.netazaborinine was synthesized by treating N,N-bis(2-bromophenyl)benzylamine with n-butyllithium and then quenching the reaction with this compound. acs.org

Advanced Synthetic Approaches Incorporating this compound

This compound is not only a synthetic target but also a crucial reagent in more complex, modern synthetic strategies, enabling the construction of sophisticated molecules.

Application in One-Pot Borylation Strategies for Organoboron Emitters

One-pot borylation reactions have become a powerful tool for constructing cyclic π-conjugated compounds containing sp²-hybridized boron atoms. rsc.org These reactions typically involve three sequential steps: lithiation, transmetalation with a boron trihalide like boron tribromide (BBr₃), and an intramolecular bora-Friedel–Crafts reaction. rsc.org

In a notable example, researchers synthesized a key intermediate, Pre-ADBNA, in 65% yield by treating a lithiated starting material with two equivalents of this compound. rsc.org This intermediate was then further reacted to produce B,N,B-embedded compounds, demonstrating the utility of this compound in creating advanced materials for applications like organic light-emitting diodes (OLEDs). rsc.org

Integration into Multistep Syntheses of Complex Architectures

This compound serves as a critical building block in the multistep synthesis of complex organic molecules. Its integration allows for the introduction of the robust mesitylboron group, which can impart specific electronic and steric properties to the target molecule. The stability of the B-C bond in this compound, often shielded by the bulky mesityl group, is advantageous for withstanding various reaction conditions in a lengthy synthetic sequence. researchgate.net

An example of its use in a complex synthesis is the preparation of 5-benzyl-10-mesityl-5,10-dihydrodibenzo[b,e] rsc.orgresearchgate.netazaborinine, where this compound is used to quench a lithiated intermediate. acs.org This step is crucial for forming the azaborinine core structure. acs.org

Use in Transmetalation Reactions for Triarylborane Synthesis

Transmetalation reactions are a cornerstone of organometallic chemistry, and this compound is a valuable reagent in this context. The boron atom in this compound can undergo exchange with other metals, facilitating the synthesis of various organoboron compounds.

In the synthesis of triarylboranes, a lithiated aryl compound can react with this compound. This reaction proceeds through a transmetalation process where the aryl group from the organolithium reagent replaces one of the methoxy (B1213986) groups on the boron atom. This approach offers a controlled way to introduce a mesitylboron moiety into a larger molecular framework.

Reactivity Profiles and Mechanistic Investigations of Dimethyl Mesitylboronate

Fundamental Reactivity Patterns

Participation in Nucleophilic Addition Reactions

The core of dimethyl mesitylboronate's reactivity lies in the electrophilic nature of its boron atom, making it susceptible to nucleophilic attack. This fundamental process, known as nucleophilic addition, is a cornerstone of its utility in organic synthesis. In these reactions, a nucleophile, which is an electron-rich species, attacks the electron-deficient boron center of the mesitylboronate.

The reaction mechanism typically involves the approach of the nucleophile to the carbonyl group's carbon atom. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields an alcohol. The efficiency of these additions can be influenced by both steric and electronic factors. Aldehydes, for instance, are generally more reactive than ketones in nucleophilic additions due to lesser steric hindrance around the carbonyl carbon.

A notable application of this reactivity is observed in the synthesis of complex organic molecules. For example, this compound is used as a reagent to quench lithiated intermediates in the synthesis of azaborinine compounds. In a specific instance, a dilithiated species is reacted with this compound, where the lithiated carbons act as nucleophiles, attacking the boron atom to form a new carbon-boron bond. This step is crucial for incorporating the mesitylboron moiety into the final molecular architecture.

Detailed Mechanistic Pathways in Catalytic Transformations

This compound and related boronate esters are key participants in several important catalytic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Understanding the detailed mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their scope.

Mechanism in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate (R¹-PdII-X).

Transmetalation: This is the key step where the organoboron reagent, such as this compound, transfers its organic group (R²) to the palladium(II) center. This step requires the presence of a base to activate the boronic acid or ester, enhancing the nucleophilicity of the organic group attached to boron. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium complex, resulting in a new palladium(II) species (R¹-PdII-R²).

Reductive Elimination: The final step is the reductive elimination from the R¹-PdII-R² intermediate, which forms the desired cross-coupled product (R¹-R²) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The table below summarizes the key steps in the Suzuki-Miyaura coupling mechanism.

StepDescriptionReactantsProducts
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.Pd(0) complex, Organic Halide (R¹-X)R¹-Pd(II)-X complex
Transmetalation The organic group from the activated boronate ester is transferred to the palladium(II) complex.R¹-Pd(II)-X complex, Activated Boronate (e.g., [MesB(OMe)₂OH]⁻)R¹-Pd(II)-R² complex, Boron species, Halide salt
Reductive Elimination The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.R¹-Pd(II)-R² complexCross-coupled product (R¹-R²), Pd(0) catalyst

This table provides a generalized overview of the Suzuki-Miyaura coupling mechanism.

Activation of Dihydrogen by Borylborenium Systems

Recent research has uncovered the fascinating reactivity of borylborenium cations, which can be generated from precursors related to boronate esters, in the activation of dihydrogen (H₂). This process is fundamentally important for hydrogenation reactions. In a notable study, an N-heterocyclic carbene (NHC)-stabilized borylborenium cation was shown to react with H₂ under mild conditions. This reaction leads to the formation of a dihydroborenium complex.

The mechanism, supported by density functional theory (DFT) calculations, involves the coordination of H₂ to the electrophilic borenium center, followed by the cleavage of the H-H bond. This process is accompanied by the elimination of two substituents from the boron centers, one of which can be a mesityl group, which is then released as a mesitylboronic ester. This represents a novel pathway for H₂ activation by a main-group element, contrasting with the more common oxidative addition to low-valent transition metals or heterolytic cleavage by high-valent species. The reaction can proceed at temperatures as low as -40 °C, highlighting the high reactivity of the borylborenium system.

Influence of Steric and Electronic Factors on Reaction Efficiency

The efficiency of reactions involving this compound is significantly influenced by both steric and electronic factors. The bulky mesityl group provides considerable steric hindrance around the boron atom.

Steric Factors:

In Suzuki-Miyaura coupling, severe steric hindrance on either the organoboron reagent or the organic halide can impede the reaction. For example, ortho-disubstituted arylboronic acids, like those with a mesityl group, often react slowly due to the steric bulk hindering the approach to the palladium center during transmetalation.

However, this steric bulk can also be advantageous, for instance, by promoting the stability of the organoboron compound and preventing unwanted side reactions. In the design of multiple-resonance emitters, steric shielding by groups like the mesityl group is a key strategy to protect the moisture- and oxygen-sensitive Bsp²–C bonds.

Electronic Factors:

The electronic properties of the substituents on the arylboronic acid and the aryl halide play a crucial role. In many cross-coupling reactions, electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide enhance the reaction rate.

The interplay of these factors is highlighted in the synthesis of boron-embedded multiple-resonance compounds, where the selectivity of borylation reactions is governed by the electronic and steric demands of the reacting species.

Reactions with Organometallic Species

This compound and related hydroxymesitylboranes exhibit diverse reactivity with various organometallic reagents, including those of alkali metals, aluminum, gallium, and zinc. These reactions often lead to the formation of new metal-oxygen-boron linkages, creating compounds with interesting structural and reactive properties.

Reaction with Organolithium Reagents: As mentioned in the context of nucleophilic addition, organolithium reagents readily react with this compound. For example, n-butyllithium is used to generate a lithiated intermediate that subsequently attacks the boron center of this compound to form a C-B bond.

Reaction with Organoaluminum, -gallium, and -zinc Reagents: Studies have shown that mesitylboronic acid reacts with alkyl derivatives of aluminum, gallium, and zinc. For instance, the reaction with trimethylgallium (B75665) yields a dimeric complex, [μ-(MesB(OH)O)GaMe₂]₂, which features O-metalated boronic acid units. Similarly, reaction with diethylzinc (B1219324) produces a low-valent zinc compound. These reactions demonstrate the ability of the boronic acid moiety to act as a ligand for various metal centers, forming what are sometimes referred to as 'boroxide' ligands.

The following table showcases examples of reactions between mesitylboron compounds and organometallic reagents.

Mesitylboron CompoundOrganometallic ReagentResulting Product Type
This compoundn-Butyllithium (used on a substrate)C-B bond formation via nucleophilic attack
Mesitylboronic acidTrimethylgalliumO-Gallated boronic acid dimer
Dimesitylborinic acidDiethylzincBoryloxy-bridged zinc dimer

This table illustrates the formation of new chemical bonds and structures through the reaction of mesitylboron compounds with different organometallic species.

The nature of the organometallic reagent, particularly the electropositivity of the metal and the reactivity of the metal-carbon bond, dictates the outcome of the reaction. Highly reactive organometallics like organolithium and Grignard reagents typically act as strong nucleophiles and bases.

Applications of Dimethyl Mesitylboronate in Catalysis and Advanced Organic Synthesis

Cross-Coupling Chemistry

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst, forming a new carbon-carbon or carbon-heteroatom bond. Dimethyl mesitylboronate, with its sterically hindered yet reactive mesityl group, serves as a key building block in this context.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org this compound is an effective coupling partner in these reactions, valued for introducing the bulky and rigid 2,4,6-trimethylphenyl (mesityl) group. Boronate esters, such as the dimethyl ester, are frequently used in place of boronic acids due to their stability and ease of handling. organic-chemistry.org

Catalyst Systems and Ligand Effects

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system, which consists of a palladium precursor and a supporting ligand. For sterically demanding substrates like this compound, the choice of ligand is particularly critical for achieving high efficiency.

Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org Ligands such as those from the Buchwald and Fu groups are often effective. For instance, a catalyst system based on a specific dialkylphosphinobiphenyl ligand has been shown to be effective for the coupling of sterically hindered boronic acids. nih.gov Similarly, catalyst systems developed for coupling aryl chlorides, which are less reactive electrophiles, often utilize highly active catalysts that are also suitable for challenging substrates like this compound. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence as they can confer high stability and activity to the palladium catalyst. wikipedia.org

The table below summarizes representative catalyst systems suitable for the Suzuki-Miyaura coupling of sterically hindered arylboron compounds, including the mesityl moiety.

Catalyst PrecursorLigandBaseSolventTypical SubstratesRef.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OAryl Chlorides nih.gov
Pd₂(dba)₃XPhosK₃PO₄DioxaneAryl Tosylates nih.gov
Pd(OAc)₂PCy₃K₃PO₄THFAryl Mesylates organic-chemistry.org
Pd(PPh₃)₄-Na₂CO₃DioxaneHeteroaryl Halides dur.ac.uk
PdCl₂None (ligandless)K₂CO₃WaterAryl Bromides researchgate.net
Substrate Scope and Functional Group Tolerance

Modern Suzuki-Miyaura coupling protocols exhibit broad substrate scope and excellent functional group tolerance, allowing for the synthesis of complex molecules in the late stages of a synthetic sequence. nih.govrsc.org Catalyst systems used with this compound are compatible with a wide range of aryl and vinyl halides and pseudohalides (e.g., triflates, tosylates). nih.govlibretexts.org

The reaction generally tolerates a variety of functional groups on both the electrophilic partner and the organoboron reagent. nih.gov This includes esters, ketones, nitriles, aldehydes, and amides, which typically remain unaffected under the reaction conditions. researchgate.net The mild basic conditions often employed contribute to this high level of compatibility. organic-chemistry.org The table below illustrates the typical substrate scope for the coupling of arylboron reagents with various electrophiles. researchgate.net

Electrophile PartnerFunctional Groups ToleratedProduct TypeRef.
4-BromoacetophenoneKetoneBiaryl researchgate.net
Methyl 4-chlorobenzoateEsterBiaryl tum.de
4-IodonitrobenzeneNitroBiaryl researchgate.net
3-BromopyridineHeterocycle (Pyridine)Heterobiaryl nih.gov
1-Chloro-4-methoxybenzeneEther (Methoxy)Biaryl nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Oxidative Heck, Carbonylation, Decarboxylation, Photoredox)

Beyond the Suzuki-Miyaura reaction, the mesityl group from this compound can be incorporated into molecules via several other advanced catalytic methods.

C-H Activation: Direct C–H activation/functionalization is a powerful strategy that avoids the pre-functionalization of substrates. rsc.org While specific examples detailing the use of this compound in C-H activation are not prevalent, the arylation of C-H bonds with organoboron reagents is a known transformation, typically catalyzed by palladium.

Oxidative Heck Reaction: The oxidative Heck reaction couples organometallic reagents, such as organoboron compounds, with alkenes under oxidative conditions (using a Pd(II) catalyst and an oxidant). ucl.ac.ukresearchgate.net This reaction allows for the formation of substituted alkenes. Arylboronic acids are common coupling partners, suggesting that this compound could serve as a viable mesityl source in this transformation.

Carbonylation: Carbonylation reactions introduce a carbonyl group (CO) into a molecule. wikipedia.org Palladium-catalyzed carbonylative coupling reactions, such as the carbonylative Suzuki coupling, can utilize organoboron reagents to produce ketones. This three-component reaction involves an organic halide, an organoboron reagent, and carbon monoxide. While specific data for this compound is scarce, the general applicability of boronic acids and esters makes it a potential substrate.

Decarboxylation: Decarboxylative coupling reactions have emerged as a novel method for C-C bond formation, often utilizing carboxylic acids as readily available starting materials. tcichemicals.com These reactions frequently proceed via radical intermediates generated through photoredox or other metallaphotoredox catalytic cycles. researchgate.netprinceton.educhemrxiv.org

Photoredox: Visible-light photoredox catalysis enables the generation of reactive intermediates under mild conditions. mdpi.combeilstein-journals.org It can be merged with transition metal catalysis to achieve novel transformations. ethz.ch Divergent outcomes for this compound have been noted when comparing thermal and photoredox catalytic systems, indicating its participation in single-electron transfer (SET) pathways to generate mesityl radicals for subsequent coupling. nih.gov

C-Heteroatom Bond Formation (C-N, C-S, C-Se)

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and materials. Organoboron reagents are key partners in these transformations.

C-N Bond Formation: The Chan-Lam coupling reaction, typically using copper catalysts, allows for the formation of C-N bonds by coupling boronic acids with amines, amides, or other N-nucleophiles. This provides a direct route to N-aryl compounds. While palladium-catalyzed variants also exist, the copper-mediated pathway is most common for this transformation.

C-S and C-Se Bond Formation: The construction of C-S and C-Se bonds can also be achieved using organoboron reagents. rsc.org These reactions are typically catalyzed by copper or palladium complexes and couple the boronic ester with a thiol/selenol or a disulfide/diselenide. Recent advances include the development of iron-catalyzed rsc.org and electrochemical methods for these couplings.

Stereoselective and Asymmetric Synthesis

Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over others. msu.edu While this compound itself is achiral, it can be used in reactions to create chiral molecules. The primary approach to achieving stereoselectivity in cross-coupling reactions involves the use of chiral ligands on the metal catalyst. These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

For example, in a Suzuki-Miyaura coupling involving a prochiral olefin, a palladium catalyst bearing a chiral phosphine ligand could potentially induce the formation of one enantiomer of the product in excess. The choice of ligand is paramount in controlling the stereochemistry, as different ligands can lead to different stereochemical outcomes or affect the degree of isomerization in substrates with existing stereocenters. organic-chemistry.org

Emerging strategies in asymmetric catalysis include the use of biocatalysts. Enzymes, such as engineered heme proteins, have been shown to catalyze novel bond-forming reactions with high enantioselectivity, including carbon-silicon bond formation. nih.gov While not yet reported for this specific substrate, such biocatalytic approaches represent a future direction for the stereoselective functionalization of reagents like this compound.

Role in Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.orgyork.ac.uksigmaaldrich.cn The auxiliary is subsequently removed, having imparted its chirality to the product. york.ac.uk The effectiveness of a chiral auxiliary often relies on its ability to create a sterically biased environment around the reactive center, favoring the approach of reagents from a specific direction. researchgate.netrsc.org

While direct and extensive research on this compound as a conventional chiral auxiliary is not widely documented, the inherent steric bulk of the mesityl group suggests its potential utility in stereoselective synthesis. chemrxiv.orgmdpi.com The mesityl group, with its two ortho-methyl substituents, can impose significant steric hindrance. When attached to a reactive center via the boron atom, it can influence the facial selectivity of reactions on a nearby prochiral center. For instance, in reactions involving the formation of new stereocenters adjacent to the boron-bearing carbon, the mesityl group could direct the approach of incoming reagents, leading to a diastereoselective outcome. gatech.edu The principle of using sterically demanding groups to control stereochemistry is a cornerstone of asymmetric synthesis. rsc.org

The temporary nature of the boronate ester linkage allows for the introduction and subsequent removal of the mesitylboron group, a key characteristic of a chiral auxiliary. york.ac.uk Although specific examples detailing the use of this compound as a primary chiral auxiliary are not prevalent in the reviewed literature, its structural features are consistent with the principles of asymmetric induction. york.ac.ukgatech.edu

Synthesis of Complex Organic Molecules and Functional Materials

This compound serves as a key building block and reagent in the synthesis of a variety of complex organic structures and functional materials. Its applications range from the construction of mesitylated aromatic systems to the formation of novel polymers and the stabilization of reactive intermediates.

The introduction of a mesityl group into organic molecules can be a valuable strategy to enhance stability or influence molecular conformation. This compound provides a convenient method for the incorporation of the mesityl moiety into various organic scaffolds. This is particularly evident in the synthesis of sterically hindered aromatic compounds.

One notable application is in the synthesis of mesityl-substituted biaryls and other aromatic systems through Suzuki-Miyaura cross-coupling reactions. sc.edunumberanalytics.com Although boronic acids are more commonly used, their corresponding esters, such as this compound, are also effective coupling partners. rsc.org The reaction involves the palladium-catalyzed coupling of the boronate ester with an aryl halide or triflate, forming a new carbon-carbon bond. numberanalytics.com The use of this compound in this context allows for the direct and often high-yielding synthesis of compounds containing the bulky mesityl group. researchgate.net

A significant application of this compound is in the synthesis of azaborine derivatives, which are heterocyclic compounds containing both boron and nitrogen atoms within an aromatic ring system. jimcontent.comucl.ac.ukmdpi.com These compounds are of interest for their potential applications in materials science, particularly in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). jimcontent.commdpi.com

In a common synthetic route, this compound is used as an electrophile to quench a lithiated intermediate. ucl.ac.ukmdpi.com For example, the synthesis of the key precursor, 5-benzyl-10-mesityl-5,10-dihydrodibenzo[b,e] rsc.orgresearchgate.netazaborinine, involves the treatment of N-benzyl-2-bromo-N-(2-bromophenyl)aniline with n-butyllithium to generate a dilithiated species. jimcontent.comucl.ac.ukmdpi.com This intermediate is then reacted with this compound, which introduces the mesitylboron group and facilitates the cyclization to form the azaborine ring. jimcontent.comucl.ac.ukmdpi.comnih.gov A similar strategy has been employed in the synthesis of a precursor for azadiboranaphthoanthracene (ADBNA) based materials, where a lithiated starting material is treated with this compound. researchgate.net

PrecursorReagentsProductApplication
N-benzyl-2-bromo-N-(2-bromophenyl)aniline1. n-butyllithium 2. This compound5-benzyl-10-mesityl-5,10-dihydrodibenzo[b,e] rsc.orgresearchgate.netazaborinineSynthesis of TADF emitters jimcontent.comucl.ac.ukmdpi.com
Lithiated tribrominated precursor1. This compound 2. BBr3, ArLiAzadiboranaphthoanthracene (ADBNA) derivativesMR-TADF materials researchgate.net

This compound and related mesityl boronic esters are valuable monomers in the synthesis of poly(phenylenes) and other conjugated polymers. nih.gov These materials are of great interest for their electronic and optoelectronic properties. gatech.edunumberanalytics.comresearchgate.net The Suzuki-Miyaura polycondensation is a powerful method for constructing such polymers, involving the coupling of a dibromo monomer with a bis(boronic acid) or bis(boronate ester) monomer. researchgate.netnih.gov

The incorporation of the mesityl group into the polymer backbone can influence the polymer's properties, such as solubility and morphology, due to its steric bulk. nih.gov A significant example is the synthesis of main-chain polyradicals. In this process, a doubly Bpin functionalized αH-Mesityl-TTM (tris(2,4,6-trichlorophenyl)methyl) molecule, which is a boronate ester, is coupled with dibromo-aromatic compounds like 2,7-dibromo-9,9-dioctyl-9H-fluorene. nih.gov This Suzuki-Miyaura polycondensation yields high molecular weight polyradicals, which are a unique class of conjugated polymers with potential applications in organic spintronics. nih.gov

The mesityl group plays a crucial role in stabilizing reactive intermediates, particularly carbon-centered radicals. sciforum.net The steric hindrance provided by the ortho-methyl groups of the mesityl substituent effectively shields the radical center from dimerization or reaction with other species, thereby increasing its persistence. researchgate.netnih.gov

This stabilizing effect is prominently utilized in the synthesis of persistent trityl (triphenylmethyl) radicals. tohoku.ac.jpsigmaaldrich.com For instance, the introduction of mesityl groups at the para-positions of the phenyl rings in tris(2,4,6-trichlorophenyl)methyl (TTM) radical significantly enhances its stability. nih.gov This allows for the synthesis and isolation of these radicals and their derivatives, which have potential applications as light emitters in optoelectronic devices. nih.govsigmaaldrich.com The synthesis of these mesitylated trityl radicals often involves precursors where the mesityl group has been introduced using organometallic reagents, and this compound can serve as a precursor to such mesitylating agents or be directly involved in their synthesis. The stability imparted by the mesityl groups is so significant that it allows for further functionalization of the radical core, such as in the synthesis of donor-acceptor type radicals and polyradicals. nih.gov

Radical SystemRole of Mesityl GroupApplication
Trianthrylmethyl radicalSteric protection of the central carbon atom, preventing dimerization. sciforum.nettohoku.ac.jpPersistent organic radicals for materials science. tohoku.ac.jp
Tris(2,4,6-trichlorophenyl)methyl (TTM) radicalSteric shielding and stabilization, enabling further synthetic modifications. nih.govLuminescent materials and organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.com
Carbene-stabilized boron radicalsSteric bulk on the boron atom, contributing to the stability of the radical species. nih.govFundamental studies of reactive intermediates. nih.gov

The Lewis acidic nature of the boron atom in this compound allows it to act as a catalyst in certain organic transformations, notably in amide synthesis and diol esterification. jimcontent.comsciforum.net

In amide synthesis, boronic acids and their esters can catalyze the direct condensation of carboxylic acids and amines. jimcontent.comucl.ac.ukrsc.orgresearchgate.net This reaction typically requires the removal of water to drive the equilibrium towards the product. jimcontent.com The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid and thus more susceptible to nucleophilic attack by the amine. rsc.org The use of boronic acid catalysts is considered a green and atom-economical approach to amide bond formation, as it avoids the use of stoichiometric coupling reagents that generate significant waste. ucl.ac.ukresearchgate.net While many studies focus on boronic acids, boronate esters like this compound can participate in similar catalytic cycles. nih.gov

Similarly, the reaction of boronic acids and their esters with diols to form cyclic boronate esters is a well-established equilibrium process. researchgate.netsciforum.netresearchgate.net This reaction can be used for the protection of diols or for the construction of more complex structures. sciforum.net The Lewis acidity of the boron center in this compound can facilitate the esterification of diols. rsc.org The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of methanol (B129727) to yield the more stable cyclic boronate ester. researchgate.net This reactivity is fundamental to the use of boronic acids in sensing applications, particularly for saccharides which contain cis-diol functionalities. researchgate.net

ReactionRole of this compoundKey Features
Amide SynthesisLewis acid catalystActivates carboxylic acid for nucleophilic attack by amine; atom-economical. jimcontent.comrsc.org
Diol EsterificationLewis acidic reactant/catalystForms stable cyclic boronate esters with diols; reversible reaction. sciforum.netresearchgate.net

Radical Stabilization and Formation of Mesitylated Trityl Radicals

Emerging Catalytic Roles Beyond Traditional Cross-Coupling

Extensive research into the applications of this compound has primarily focused on its role as a reagent in cross-coupling reactions. However, the exploration of its potential as a catalyst in other significant organic transformations is an area of growing interest. The following sections review the current, albeit limited, understanding of its emerging catalytic functions.

Hydroboration Catalysis of Carbonyls and Imines

The hydroboration of carbonyls (such as aldehydes and ketones) and imines is a fundamental process in organic synthesis, leading to the formation of alcohols and amines, respectively. researchgate.netrsc.org This transformation typically employs borane (B79455) reagents like pinacolborane (HBpin) or catecholborane (HBcat), often in the presence of a catalyst to enhance reactivity and selectivity. rsc.orgrsc.org Catalysts for this reaction can range from precious and base metals to main group elements. rsc.org

A review of the scientific literature did not yield specific examples or detailed research findings on the use of this compound as a catalyst for the hydroboration of carbonyls or imines. While the hydroboration of these functional groups is a well-established field with a variety of catalytic systems, the direct catalytic application of this compound in this context does not appear to be documented in the searched sources. Research in this area has highlighted the role of other borane derivatives and catalytic systems, but a specific catalytic function for this compound remains to be reported. researchgate.netorganic-chemistry.orgmdpi.com

Boron-Based Catalysis in Redox Transformations

Beyond hydroboration, boron compounds are being explored for their catalytic activity in a range of redox transformations. These reactions are crucial for the construction of complex molecules and often rely on the unique electronic properties of boron to facilitate electron transfer processes. Nickel-catalyzed cross-coupling reactions, for instance, have gained prominence for their ability to form C(sp3) centers through reductive cross-coupling, where an external reductant is used. nih.gov

However, a specific catalytic role for this compound in redox transformations beyond its conventional use in cross-coupling reactions is not described in the available literature. While the broader field of boron-based catalysis is expanding, and the use of boryl ligands in transition metal complexes for various catalytic reactions is known, the application of this compound itself as a primary catalyst in such redox processes has not been detailed. escholarship.org The development of photo- and electrochemical methods in nickel-catalyzed cross-couplings represents a significant advancement in the field, offering milder and more selective reaction conditions. nih.govchemrxiv.org Nevertheless, the direct involvement of this compound as a catalyst in these emerging areas of redox chemistry is not documented in the searched reports.

Spectroscopic and Structural Elucidation Techniques for Dimethyl Mesitylboronate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including dimethyl mesitylboronate. msu.edu By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and boron-11 (B1246496) (¹¹B), NMR provides detailed information about the connectivity and arrangement of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the mesityl group, the protons of the methyl groups attached to the aromatic ring, and the protons of the methoxy (B1213986) groups on the boron atom each resonate at characteristic chemical shifts. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns, or multiplicity, reveal information about neighboring protons.

The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. It provides a direct probe of the electronic environment of the boron atom. For this compound, the ¹¹B NMR spectrum would be expected to show a single resonance, characteristic of a tri-coordinate boron center bonded to one carbon and two oxygen atoms. The chemical shift of this signal can indicate the degree of electron donation from the oxygen and carbon atoms to the boron center.

Deuterated solvents are commonly used in NMR spectroscopy to avoid interference from solvent protons. msu.edu Common solvents include chloroform-d (B32938) (CDCl₃), acetone-d₆ ((CD₃)₂CO), and dimethyl sulfoxide-d₆ ((CD₃)₂SO). sigmaaldrich.com The choice of solvent can sometimes slightly influence the observed chemical shifts due to solvent-solute interactions. pitt.edu Tetramethylsilane (TMS) is typically used as an internal standard for calibrating ¹H and ¹³C NMR spectra to 0 ppm. msu.edu

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that can be mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For this compound, a crystal structure analysis would reveal the planar or near-planar geometry of the boronate ester group (C-B(O)₂) and the spatial orientation of the mesityl group relative to this plane. Key structural parameters that would be determined include the B-C and B-O bond lengths, the C-B-O and O-B-O bond angles, and the torsion angle between the aromatic ring and the boronate group. This information is critical for understanding the steric and electronic effects of the bulky mesityl group on the properties of the boronate ester.

Other Spectroscopic Methods (e.g., UV-Vis, Photoluminescence) for Optoelectronic Characterization

Beyond structural elucidation, spectroscopic methods such as Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are vital for characterizing the optoelectronic properties of this compound and its derivatives. mdpi.com These techniques probe the electronic transitions within a molecule and are particularly useful for compounds designed for applications in materials science and electronics. mdpi.com

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO). mdpi.com The resulting spectrum provides information about the electronic structure of the molecule. For this compound, the UV-Vis spectrum would likely show absorption bands related to the π-π* transitions of the mesityl aromatic ring. The position and intensity of these bands can be influenced by the boronate ester group and any other substituents on the aromatic ring.

Photoluminescence Spectroscopy: This technique involves exciting a molecule with light of a specific wavelength and then measuring the light that is emitted as the molecule returns to its ground electronic state. rsc.org The emission spectrum can provide insights into the nature of the excited state and the efficiency of the emission process. While this compound itself may not be strongly luminescent, its derivatives can be designed to exhibit interesting photoluminescence properties. By modifying the molecular structure, for instance by introducing electron-donating or electron-withdrawing groups, the emission wavelength and quantum yield can be tuned for specific applications. nih.gov Time-resolved photoluminescence studies can further provide information about the lifetime of the excited state. rsc.org

The optoelectronic properties of derivatives are often investigated to assess their potential for use in organic electronic devices. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used in conjunction with experimental spectroscopic data to gain a deeper understanding of the electronic structure and transitions. nih.govchemrxiv.org

Computational and Theoretical Investigations of Dimethyl Mesitylboronate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and structures. It is widely used to map out potential energy surfaces for chemical reactions, identifying the structures of reactants, products, transition states, and intermediates. By calculating the relative energies of these species, researchers can construct detailed energy profiles that reveal the feasibility and kinetics of a proposed reaction mechanism. numberanalytics.combeilstein-journals.org

Species / Transition StateDescriptionCalculated Free Energy (kcal/mol)
TSH₂ Transition state for the capture of dihydrogen by the [Mes₂B]⁺ cation.31.6
TSrcA Example rate-determining transition state in a copper-catalyzed cyclization.22.6
TSrcB Example low-energy transition state for a rapid ring-closing step.6.5

This table presents representative calculated free energy values from DFT studies on relevant reactive systems to illustrate the energetic insights gained. The values are context-dependent and vary with the specific reaction and computational model.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Correlations

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical determinants of a molecule's electronic behavior. The HOMO is the most available orbital for donating electrons (nucleophilicity), while the LUMO is the most available orbital for accepting electrons (electrophilicity). The energy difference between them, known as the HOMO-LUMO gap, is a measure of chemical stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comlibretexts.org

For the dimesitylborinium cation ([Mes₂B]⁺), which is isoelectronic with the reactive center in dimethyl mesitylboronate derivatives, FMO analysis provides key insights into its exceptional Lewis acidity. Computational studies show that this cation adopts a linear, two-coordinate geometry where the formally empty p-orbital on the boron atom constitutes the LUMO. This LUMO is very low in energy, making the cation a powerful electron acceptor. researchgate.net

The electronic structure is further influenced by the two mesityl groups. These bulky aromatic rings provide steric protection for the boron center and also engage in pπ-bonding, where the π-electrons of the rings donate electron density into the boron's empty p-orbital. This interaction stabilizes the highly electron-deficient center. researchgate.net DFT calculations can quantify the energies of these frontier orbitals. A high HOMO-LUMO gap indicates significant electronic stability, yet the extremely low energy of the LUMO explains the compound's high electrophilicity and reactivity toward electron donors. researchgate.net

ParameterDescriptionSignificance for [Mes₂B]⁺
HOMO Highest Occupied Molecular Orbital. Associated with the π-system of the mesityl groups.Reflects the potential to act as an electron donor (low in this system).
LUMO Lowest Unoccupied Molecular Orbital. Localized primarily on the boron p-orbital.Very low energy, making the cation a strong electrophile and potent Lewis acid.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A relatively large gap indicates high electronic stability, yet the low LUMO energy governs its reactivity.

This table describes the frontier molecular orbitals of the dimesitylborinium cation and their correlation with its chemical properties.

Computational Studies on H₂ Activation and Charge Transfer Phenomena

The activation of the strong, nonpolar H-H bond in dihydrogen (H₂) is a fundamentally important and challenging chemical transformation. Computational studies have been essential in mapping the mechanism of H₂ activation by highly electrophilic species like the dimesitylborinium cation. researchgate.netacs.org These studies model the entire reaction trajectory, from the initial approach of the H₂ molecule to the final products.

DFT calculations reveal that the reaction of [Mes₂B]⁺ with H₂ does not proceed via a simple addition. Instead, it involves a complex mechanism characterized by significant charge transfer and structural rearrangement. researchgate.netacs.org As the H₂ molecule approaches the electrophilic boron center, a charge transfer occurs from the σ-bonding orbital of H₂ to the low-lying LUMO of the borinium cation. This transfer weakens the H-H bond and induces its polarization, ultimately leading to heterolytic cleavage.

The computationally predicted pathway involves several key intermediates. The reaction can lead to the formation of an arene-stabilized mesityl-borenium cation and, through further reaction, to an unusual diboranium cation, [MesB(μ-H)₂(μ-Mes)BMes]⁺, which features bridging hydrogen atoms and a bridging mesityl group between two boron centers. acs.org The identification of a transition state for the initial H₂ capture, with a calculated free energy barrier of 31.6 kcal/mol, underscores that the process is not spontaneous and requires significant thermal energy. researchgate.net This detailed mechanistic picture, including the characterization of transient intermediates and transition states, would be nearly impossible to construct from experimental data alone. nih.govmdpi.com

Kinetic Isotope Effect Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. It measures the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). numberanalytics.com A significant KIE (typically >1.5 for H/D substitution) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. numberanalytics.com

While no specific KIE studies on the reactions of this compound or the dimesitylborinium cation were found, the technique is highly relevant to organoboron chemistry. For example, combined experimental and theoretical ¹³C KIE studies have been used to provide detailed atomistic insight into the mechanism of the Suzuki-Miyaura reaction. nih.govacs.org In these studies, measured KIE values were compared against DFT-predicted values for different proposed transition states, allowing researchers to identify the operative reaction pathway. acs.org The observation of a significant KIE at the boron-bound carbon (KIEC–Boron = 1.035) was crucial evidence that the transmetalation step was the first irreversible step in the catalytic cycle. nih.govacs.org

For the H₂ activation by [Mes₂B]⁺, a KIE study could provide definitive evidence for the role of H-H bond cleavage in the reaction kinetics. By comparing the rate of reaction with H₂ versus dideuterium (D₂), one could determine if the H-H bond is broken in the rate-limiting transition state. A large primary KIE (kH/kD > 1) would strongly support the computational prediction that H-H bond cleavage is a critical part of the activation process.

ReactionIsotopic SubstitutionKIE TypeMeasured/Predicted ValueMechanistic Implication
Suzuki-Miyaura¹²C / ¹³C (at C-Br)13C KIE1.020 (Expt.) / 1.021 (DFT)Supports oxidative addition to a monoligated Pd complex.
Suzuki-Miyaura¹²C / ¹³C (at C-Boron)13C KIE1.035 (Expt.) / 1.034 (DFT)Supports transmetalation via a tetracoordinate boronate as the first irreversible step.

This table shows data from KIE studies on the Suzuki-Miyaura reaction to illustrate how the technique is applied to organoboron compounds to gain mechanistic insight. nih.govacs.org

Advanced Materials Applications and Future Research Directions

Optoelectronic Applications

The incorporation of boron, particularly in the form of triarylboron moieties like mesitylboronate, has been a significant strategy in the field of organic electronics. beilstein-journals.org The vacant p-orbital on the boron atom imparts strong electron-accepting characteristics and high electron mobility, making these materials highly suitable for use in emissive devices. beilstein-journals.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic molecules to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. aps.org This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which requires a very small energy gap between these two states (ΔEST). nih.gov

The design of TADF emitters often involves a donor-acceptor (D-A) architecture. The mesitylboronate group serves as a potent electron acceptor. beilstein-journals.org When paired with a suitable electron donor, the highest occupied molecular orbital (HOMO) localizes on the donor moiety while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. The bulky mesityl groups on the boron atom create significant steric hindrance, forcing a twisted geometry between the donor and acceptor fragments. nih.gov This spatial separation of the HOMO and LUMO reduces their overlap, which is a key factor in minimizing the ΔEST to less than 0.1 eV, thereby promoting a high rate of RISC (kRISC). nih.gov For instance, azaborine-based TADF emitters have been synthesized using boron-containing compounds as precursors for application in OLEDs.

The performance of OLEDs is critically dependent on the properties of the emissive layer material. Emitters based on the mesitylboronate architecture are integrated into OLEDs to serve as the light-emitting dopants. These devices have demonstrated significant potential, particularly in achieving high efficiency and color purity.

Boron-containing TADF materials can act as efficient emitters, leading to OLEDs with high external quantum efficiency (EQE). beilstein-journals.org For example, OLEDs fabricated using boron-doped polycyclic aromatic hydrocarbon (B-PAH) emitters have achieved EQEs of up to 3.5%. d-nb.infonih.gov More advanced multi-resonance TADF emitters, which share design principles with boronate-based systems, have pushed performance even further, with some devices exhibiting EQEs approaching 40%. researchgate.net The performance of these devices is often characterized by their emission color, efficiency at different brightness levels, and operational stability. A major challenge in OLED technology is the "efficiency roll-off," where the EQE decreases at high brightness. This can be caused by factors like triplet-triplet annihilation and exciton-polaron quenching (EPQ). beilstein-journals.orgaps.org The development of TADF emitters with fast RISC rates helps mitigate this issue by reducing the concentration of long-lived triplet excitons. researchgate.net

Below is a data table summarizing the performance of representative OLEDs using boron-containing TADF and MR-TADF emitters.

Emitter TypeEmission Peak (nm)Max. EQE (%)CIE Coordinates (x, y)Source(s)
B-PAH (1f)N/A3.5Blue Emission d-nb.infonih.gov
B-PAH (1k)N/A3.2Green Emission d-nb.infonih.gov
MR-TADF (BCzBN)63633.8(0.700, 0.300) rsc.org
MR-TADF (HBN)57236.1N/A researchgate.net
Blue TADF (D6)N/A19.5(0.16, 0.20) beilstein-journals.org

This table showcases the performance of various boron-containing emitters, illustrating the potential of materials derived from precursors like dimethyl mesitylboronate.

For high-resolution displays, emitters must not only be efficient but also produce light in a very narrow spectral range for high color purity. Multi-resonance (MR) TADF emitters, which often incorporate boron and nitrogen atoms into a rigid polycyclic aromatic framework, are a cutting-edge solution. researchgate.net The design principle involves creating a rigid molecular structure that minimizes vibrational relaxation pathways in the excited state.

The mesitylboronate group contributes to this goal in two ways. First, the inherent rigidity of the aromatic rings provides a stable scaffold. Second, the bulky mesityl groups lock the molecular geometry, preventing rotational or vibrational modes that would otherwise broaden the emission spectrum and provide non-radiative decay pathways. This structural rigidity leads to a high photoluminescence quantum yield (PLQY) and a small full-width at half-maximum (FWHM) of the emission peak. researchgate.net For example, some B/N-based MR-TADF emitters achieve an impressively narrow FWHM of just 17 nm. researchgate.net This leads to highly saturated colors that are essential for meeting next-generation display standards like BT.2020. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Device Performance

Broader Horizons in Materials Chemistry

Beyond its direct use in TADF emitters, this compound serves as a versatile building block in synthetic organic chemistry for creating larger, more complex functional materials.

Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) are a class of materials where carbon atoms in a PAH skeleton are strategically replaced by boron atoms. nih.govrsc.org This "doping" dramatically alters the electronic properties of the parent hydrocarbon, transforming it into an electron-deficient material with a lower-lying LUMO. d-nb.info These materials are of great interest as models for boron-doped graphene and as functional components in organic electronics. nih.govrsc.org

This compound and related boronic acids are key precursors in the bottom-up synthesis of B-PAHs. d-nb.info Synthetic routes often involve processes like borylative cyclization or C-H borylation, where the boronate group is incorporated into the growing aromatic structure. d-nb.infod-nb.info The resulting B-PAHs are typically planar, highly stable molecules that exhibit strong fluorescence. d-nb.infonih.gov Their properties can be finely tuned by altering the position and number of boron atoms and by modifying the peripheral substituents. d-nb.infod-nb.info For instance, fully fused B-PAHs exhibit red emission and high chemical stability. nih.govrsc.org These materials have shown promise in OLEDs and as fluorescent sensors. d-nb.infonih.gov

Outlook and Future Challenges in this compound Research

The field of organoboron chemistry, particularly involving this compound and its derivatives, is vibrant and expanding. However, several challenges and opportunities remain.

A primary challenge is the development of stable and efficient deep-blue TADF emitters. rsc.org While green and red emitters have seen remarkable progress, blue emitters often suffer from lower stability and efficiency, which is a bottleneck for full-color displays. aps.orgrsc.org Future research will focus on designing new molecular architectures based on the mesitylboronate acceptor that can achieve a wider energy gap for blue emission without sacrificing stability.

Another challenge is minimizing the efficiency roll-off in high-brightness OLEDs. aps.org This requires the design of TADF molecules with even faster RISC rates to reduce triplet exciton (B1674681) lifetimes. researchgate.net Exploring novel donor and acceptor combinations and refining the steric and electronic environment around the boron center are promising strategies.

Future research directions will likely involve the exploration of entirely new applications for these materials. The unique Lewis acidity of the boron center in B-PAHs could be exploited for chemical sensing or catalysis. nih.govsioc-journal.cn Furthermore, the fundamental design principles learned from mesitylboronate-containing TADF emitters—such as controlling HOMO/LUMO overlap through steric interactions—can be applied to design other classes of advanced materials. The development of more efficient and atom-economical synthetic routes to B-PAHs and other complex boron-containing systems also remains an important goal. d-nb.infod-nb.info Recognizing that acceptor atoms are not strictly required to induce MR-TADF properties opens up an unexplored frontier in materials design, where even greater performance may be discovered. researchgate.net

Expansion of Catalytic Scope

This compound, as a derivative of mesitylboronic acid, is integral to a variety of catalytic coupling reactions that are fundamental in organic synthesis. The sterically hindered nature of the mesityl group can influence the reactivity and selectivity of these transformations. The expansion of its catalytic scope is an active area of research, focusing on overcoming steric hindrance and improving reaction efficiency.

One of the primary applications of mesitylboron compounds is in the Suzuki-Miyaura cross-coupling reaction. While sterically hindered arylboronic acids like mesitylboronic acid can exhibit slower reaction rates, the use of strong bases such as aqueous sodium hydroxide (B78521) or barium hydroxide has been shown to significantly accelerate the coupling process. uwindsor.caresearchgate.net This demonstrates a key area of catalytic scope expansion: the development of reaction conditions that accommodate sterically demanding substrates. The choice of base is critical, with stronger bases often yielding better results for hindered arylboronic acids. uwindsor.ca

The catalytic utility of mesitylboron compounds extends beyond Suzuki-Miyaura reactions to include other significant transformations such as aromatic C-H activation, oxidative Heck reactions, carbonylation, decarboxylation, and photoredox reactions. sioc-journal.cn These applications are crucial for the synthesis of functional materials, complex ligands, and drug molecules. sioc-journal.cn The development of palladium catalysts and specialized ligands has been instrumental in expanding the scope of these reactions, enabling the formation of C-N, C-S, and C-Se bonds. sioc-journal.cnsigmaaldrich.com

Recent research has also explored the use of copper-catalyzed radical transnitrilation of arylborons, including those derived from this compound, with reagents like dimethylmalononitrile. rsc.org This method offers a mild, oxidant-free pathway to aromatic nitriles with broad functional group tolerance, highlighting a novel expansion of the catalytic applications of organoboron compounds. rsc.org

Table 1: Catalytic Reactions Involving Mesitylboron Compounds

Reaction Type Key Features Catalyst/Reagents Reference(s)
Suzuki-Miyaura Coupling Accelerated by strong bases for sterically hindered substrates. Pd complexes, NaOH, Ba(OH)₂ uwindsor.caresearchgate.net
C-H Arylation Direct coupling of arenes with arylboronic acids. Pd catalysts, oxidants thieme-connect.com
Oxidative Heck Reaction Formation of C-C bonds with alkenes. Pd catalysts sioc-journal.cn
Radical Transnitrilation Mild, oxidant-free cyanation of arylborons. Cu catalysts, dimethylmalononitrile rsc.org
Buchwald-Hartwig Amination Formation of C-N bonds. Pd complexes, specialized ligands sigmaaldrich.com

Development of Novel Synthetic Pathways

This compound serves as a key reagent in the development of novel synthetic pathways for complex organic molecules, particularly in the realm of materials science. Its role is prominent in the synthesis of organoboron-based multiple-resonance (MR) emitters, which are crucial for advanced optoelectronic applications like organic light-emitting diodes (OLEDs). researchgate.netrsc.org

A significant synthetic advancement is the one-pot borylation method, which often utilizes this compound. rsc.org This strategy involves the directed ortho-lithiation of an aromatic precursor, followed by reaction with this compound to introduce the boron moiety. rsc.org Subsequent intramolecular cyclization and reaction with other reagents lead to the formation of complex, boron-containing polycyclic aromatic frameworks. researchgate.netrsc.org For instance, in the synthesis of certain advanced ADBNA (a type of MR emitter) derivatives, a lithiated starting material is treated with this compound to form a key intermediate, which is then further functionalized. researchgate.netrsc.org

The development of these synthetic pathways is often guided by the need for precise control over the electronic and photophysical properties of the target molecules. The structure of the final compound, and thus its performance as an emitter, is highly dependent on the synthetic route and the nature of the boron-containing precursor. The use of this compound in these syntheses allows for the introduction of a sterically bulky and electronically distinct group, which can be further modified to tune the properties of the resulting material. researchgate.netrsc.org

Furthermore, this compound is employed in the synthesis of other heterocyclic compounds, such as azaborines. These boron- and nitrogen-containing organic compounds have unique electronic properties and are of interest for various material applications. thieme-connect.com The synthetic pathways to these molecules often involve the reaction of this compound with appropriate amine-containing precursors. thieme-connect.com

Table 2: Novel Synthetic Pathways Utilizing this compound

Product Class Synthetic Strategy Key Intermediate/Reaction Reference(s)
Multiple-Resonance Emitters (e.g., ADBNA) One-pot borylation Directed ortho-lithiation followed by reaction with this compound researchgate.netrsc.org
Azaborines Annulation reactions Reaction with aminophenylboronic acid precursors thieme-connect.com
Mesitylated Trityl Radicals Grignard reaction Reaction with chlorinated trityl precursors nih.gov

Exploration of New Material Applications

The unique electronic and steric properties of the mesitylboron moiety, introduced via this compound, have led to the exploration of this compound in a range of new material applications. A primary area of focus is the development of advanced materials for optoelectronics.

Luminescent Radicals: Another novel application is in the synthesis of mesitylated trityl radicals. nih.gov These organic radicals can exhibit doublet emission and are being investigated for their potential in optoelectronic devices. The introduction of mesityl groups, which can be achieved through reactions involving mesityl Grignard reagents prepared from precursors like this compound, can enhance the stability and luminescence of these radical-based materials. nih.gov Research has shown that mesityl-substituted donor-acceptor type radicals can be used as efficient emitters in OLEDs, achieving high external quantum efficiencies. nih.gov

Functional Polymers: The development of emissive main-chain polyradicals is another promising area. Mesityl substitution, facilitated by reagents like this compound, allows for the preparation of conjugated polymers with significant photoluminescence quantum yields in both solution and solid states. nih.gov These materials could find applications in various fields, including flexible electronics and sensors.

The exploration of new material applications for this compound is closely tied to the ongoing development of novel synthetic methodologies. As synthetic chemists devise new ways to incorporate the mesitylboron unit into complex architectures, the range of potential applications for this versatile compound is expected to continue to grow.

Table 3: New Material Applications of this compound Derivatives

Application Area Material Type Key Properties Reference(s)
Optoelectronics (OLEDs) Multiple-Resonance TADF Emitters High internal quantum efficiency, narrow emission spectra researchgate.netrsc.org
Optoelectronics (OLEDs) Luminescent Trityl Radicals Doublet emission, high external quantum efficiency nih.gov
Functional Polymers Emissive Main-Chain Polyradicals Solid-state photoluminescence nih.gov
Heterocyclic Chemistry Azaborines Unique electronic properties thieme-connect.com

Q & A

Q. What are the standard synthetic routes for dimethyl mesitylboronate, and how can purity be optimized during synthesis?

this compound is typically synthesized via transesterification between mesitylboronic acid and trimethyl borate or through palladium-catalyzed cross-coupling of mesityl Grignard reagents with boron esters. To ensure high purity (>98%), recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel is recommended . Purity verification via 1H^{1}\text{H} and 11B^{11}\text{B} NMR is critical to confirm the absence of unreacted boronic acid or ester byproducts.

Q. What analytical techniques are most reliable for characterizing this compound in solution and solid states?

  • Solution-phase analysis : 11B^{11}\text{B} NMR (peaks at δ ~30 ppm for boronate esters) and 1H^{1}\text{H} NMR (distinct methyl and mesityl aromatic proton signals) are standard .
  • Solid-state analysis : FT-IR spectroscopy (B-O stretching ~1350 cm1^{-1}) and X-ray crystallography for structural confirmation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Avoid inhalation/contact with skin/eyes; use nitrile gloves, lab coats, and safety goggles .
  • Work in a fume hood to minimize exposure to dust/aerosols. In case of spills, collect material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

this compound exhibits higher stability in aprotic solvents (e.g., THF, DMF) but slower transmetallation rates compared to arylboronic acids. Elevated temperatures (60–80°C) accelerate coupling but risk protodeboronation. Adding ligands like SPhos or XPhos improves catalytic efficiency with Pd0^0/PdII^{II} systems. Kinetic studies using 11B^{11}\text{B} NMR can monitor boronate decomposition pathways .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

Discrepancies in solubility (e.g., in ethanol vs. hexane) may arise from impurities or moisture content. To standardize measurements:

  • Use Karl Fischer titration to ensure solvent dryness.
  • Perform gravimetric analysis under inert conditions.
  • Compare results with IUPAC-recommended saturation shake-flask methods .

Q. How can computational modeling (e.g., DFT calculations) predict the electronic and steric effects of the mesityl group on boron-centered reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can calculate Lewis acidity (via 11B^{11}\text{B} NMR chemical shift correlations) and steric maps (using %Vbur_{\text{bur}} parameters). These models help rationalize regioselectivity in cross-coupling reactions and guide ligand design .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to differentiate between boronate ester hydrolysis and oxidative deborylation pathways?

  • Control experiments : Monitor hydrolysis in H2_2O/THF mixtures (pH 7–12) via 11B^{11}\text{B} NMR.
  • Oxidative conditions : Introduce H2_2O2_2 or O2_2 to track deborylation products (e.g., boric acid).
  • Kinetic profiling : Use pseudo-first-order rate constants (kobsk_{\text{obs}}) under varied pH and oxidant concentrations .

Q. What methodologies are recommended for quantifying trace impurities (e.g., mesitylboronic acid) in this compound samples?

  • HPLC-MS : Employ reverse-phase columns with ESI-MS detection (negative ion mode) for low-level impurity identification.
  • NMR spiking : Add known quantities of mesitylboronic acid to estimate residual acid content via 1H^{1}\text{H} NMR integration .

Contradictions and Knowledge Gaps

Q. Why do some studies report divergent catalytic outcomes for this compound in photoredox vs. thermal catalysis?

Photoredox systems (e.g., Ru(bpy)32+_3^{2+}) may generate boron-centered radicals, bypassing traditional two-electron transmetallation pathways. Contrasting results highlight the need for mechanistic studies using EPR spectroscopy to detect radical intermediates .

Q. How can researchers address inconsistencies in the reported thermal stability of this compound under aerobic vs. inert conditions?

Thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) can quantify decomposition thresholds. Coupled with GC-MS, this identifies volatile byproducts (e.g., mesitylene) formed via oxidative cleavage .

Methodological Best Practices

  • Data validation : Cross-reference experimental results with IUPAC standards and replicate key findings across multiple labs .
  • Citation practices : Use ACS style for referencing primary literature and avoid non-peer-reviewed sources (e.g., commercial websites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.